![molecular formula C21H17ClN2O3 B5912746 N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide
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Overview
Description
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide, also known as 2-Cl-N-(2-furyl)-N-(phenylmethyl)-2-benzamide (FC-11), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of FC-11 is not fully understood. However, it has been suggested that FC-11 may exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, in anticancer research, FC-11 has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FC-11 are still being investigated. However, it has been suggested that FC-11 may affect various cellular processes, including cell proliferation, apoptosis, and gene expression. In anticancer research, FC-11 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antifungal research, FC-11 has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. In antibacterial research, FC-11 has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae.
Advantages and Limitations for Lab Experiments
FC-11 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various fields of research. However, FC-11 also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully characterize its biochemical and physiological effects. Additionally, FC-11 may exhibit toxicity or side effects in vivo, which may limit its therapeutic applications.
Future Directions
There are several future directions for research on FC-11. One direction is to investigate its potential therapeutic applications in other fields, such as antiviral or anti-inflammatory research. Another direction is to further characterize its mechanism of action and biochemical and physiological effects. Additionally, more research is needed to determine the safety and toxicity of FC-11 in vivo, which will be important for its potential clinical applications.
Synthesis Methods
The synthesis of FC-11 involves the reaction of 2-chlorobenzoyl chloride with N-(benzylcarbamoyl)-2-furylprop-2-enamide in the presence of triethylamine and dichloromethane. This reaction produces FC-11 as a white solid with a yield of approximately 60%. The purity of FC-11 can be increased through recrystallization in ethanol.
Scientific Research Applications
FC-11 has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In anticancer research, FC-11 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy. In antifungal research, FC-11 has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. In antibacterial research, FC-11 has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-11-5-4-10-17(18)20(25)24-19(13-16-9-6-12-27-16)21(26)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVUYWGGSGWJH-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamide |
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